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Compound of Interest

Compound Name: Aplaviroc

Cat. No.: B15606186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) and

pharmacodynamic (PD) properties of Aplaviroc (GSK-873140), a CCR5 antagonist formerly

under development for the treatment of HIV-1 infection. The information compiled herein is

intended to support research and development activities by providing key data and

experimental methodologies. Aplaviroc's development was discontinued due to hepatotoxicity,

and this document also briefly touches upon this aspect.[1]

Introduction
Aplaviroc is a non-competitive, allosteric antagonist of the C-C chemokine receptor 5 (CCR5),

a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5,

Aplaviroc induces a conformational change in the receptor, thereby preventing its interaction

with the viral envelope glycoprotein gp120 and inhibiting viral entry.[1] Despite promising initial

antiviral activity, clinical development was halted due to instances of severe liver toxicity.[2][3]

Understanding the PK/PD profile of Aplaviroc remains valuable for the broader field of CCR5

antagonist development and for studying the mechanisms of drug-induced liver injury.
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Aplaviroc exhibits non-linear pharmacokinetics with high inter-patient variability.[4] Its

absorption is significantly enhanced when administered with food. It is primarily metabolized by

CYP3A4.[5]

Table 1: Pharmacokinetic Parameters of Aplaviroc in
Healthy Volunteers and HIV-Infected Patients

Parameter Population Dose Value Reference

AUC (0-24h)

(ng·h/mL)

HIV-Infected

(ASCENT Study)
600 mg BID 2,101 (CV: 49%) [5]

HIV-Infected

(ASCENT Study)
800 mg BID 3,413 (CV: 95%) [5]

HIV-Infected

(EPIC Study)

200 mg BID (with

LPV/r)
2,006 (CV: 97%) [5]

HIV-Infected

(EPIC Study)

400 mg BID (with

LPV/r)
6,065 (CV: 76%) [5]

HIV-Infected

(EPIC Study)

800 mg QD (with

LPV/r)

5,840 (CV:

147%)
[5]

Half-life (t½) (h)
Healthy

Volunteers
200-800 mg BID ~3 [5]

Protein Binding

(%)

In vitro (Human

Plasma)
Not Specified 92 [6]

AUC: Area Under the Curve, BID: Twice Daily, QD: Once Daily, LPV/r: Lopinavir/Ritonavir, CV:

Coefficient of Variation.

Table 2: Effect of Co-administered Drugs on Aplaviroc
Pharmacokinetics in Healthy Volunteers
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Co-administered
Drug

Aplaviroc Dose
Change in
Aplaviroc PK

Reference

Ritonavir (single dose) 50 mg (single dose)
2.1-fold increase in

AUC(0-∞)
[6][7]

Lopinavir/Ritonavir

(repeat dose)
400 mg BID

7.7-fold increase in

AUC
[7]

6.2-fold increase in

Cmax
[7]

7.1-fold increase in

Cmin
[7]

Efavirenz 600 mg BID 57% decrease in AUC [8]

61% decrease in Cτ [8]

AUC: Area Under the Curve, Cmax: Maximum Concentration, Cmin: Minimum Concentration,

Cτ: Trough Concentration.

Pharmacodynamic Properties
The primary pharmacodynamic effect of Aplaviroc is the inhibition of HIV-1 replication, leading

to a reduction in plasma viral load.

Table 3: Antiviral Activity of Aplaviroc in Treatment-
Naïve HIV-Infected Patients (EPIC Study, Week 12)

Aplaviroc Dose Regimen (with
Lopinavir/Ritonavir)

Percentage of Patients with HIV-1 RNA
<400 copies/mL

200 mg BID 50%

400 mg BID 48%

800 mg QD 54%

BID: Twice Daily, QD: Once Daily.[4]
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Signaling Pathway and Experimental Workflows
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Caption: Mechanism of HIV-1 entry inhibition by Aplaviroc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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